molecular formula C9H9BrF2O B8170688 2-Bromo-1-(difluoromethyl)-3-ethoxybenzene

2-Bromo-1-(difluoromethyl)-3-ethoxybenzene

Cat. No.: B8170688
M. Wt: 251.07 g/mol
InChI Key: QLOUNYSQTWCFTL-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-ethoxybenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-ethoxybenzene typically involves the bromination of 1-(difluoromethyl)-3-ethoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include the corresponding methyl-substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-ethoxybenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the difluoromethyl and ethoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethyl)benzene
  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 1-Bromo-2-difluoromethylbenzene

Uniqueness

2-Bromo-1-(difluoromethyl)-3-ethoxybenzene is unique due to the presence of both the difluoromethyl and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOUNYSQTWCFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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